3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid
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Overview
Description
3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid is a chemical compound with the molecular formula C11H9N3O3 and a molecular weight of 231.21 g/mol It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities
Mechanism of Action
Target of Action
The primary targets of 3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound acts by inhibiting, regulating, and/or modulating the activity of CHK1, CHK2, and SGK . This interaction results in the alteration of the normal function of these kinases, potentially leading to the disruption of cell cycle progression and DNA damage response .
Biochemical Pathways
The affected pathways primarily involve cell cycle regulation and DNA damage response . The downstream effects of these alterations can lead to cell cycle arrest, apoptosis, or other forms of cell death .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cellular context. In cells with dysregulated CHK1, CHK2, or SGK activity, the compound may induce cell cycle arrest or cell death . In normal cells, the effects may be less pronounced.
Preparation Methods
The synthesis of 3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-indazole-5-carboxylic acid.
Formation of Carbamoyl Intermediate: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride (SOCl2) followed by reaction with ammonia (NH3) or an amine.
Coupling with Prop-2-enoic Acid: The carbamoyl intermediate is then coupled with prop-2-enoic acid under conditions that promote the formation of the desired product. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbamoyl or prop-2-enoic acid groups.
Substitution: The indazole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens (e.g., chlorine, bromine) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indazole or prop-2-enoic acid groups.
Scientific Research Applications
3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: It is studied for its interactions with biological targets, such as enzymes and receptors, to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Comparison with Similar Compounds
3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid can be compared with other indazole derivatives, such as:
1H-indazole-3-carboxylic acid: Similar in structure but lacks the prop-2-enoic acid group, leading to different biological activities.
1H-indazole-5-carboxamide: Contains a carboxamide group instead of the carbamoyl linkage, resulting in variations in its chemical reactivity and biological properties.
1H-indazole-7-carboxylic acid: The position of the carboxylic acid group on the indazole ring affects its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structure, which combines the indazole moiety with a prop-2-enoic acid group, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
(E)-4-(1H-indazol-5-ylamino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10(3-4-11(16)17)13-8-1-2-9-7(5-8)6-12-14-9/h1-6H,(H,12,14)(H,13,15)(H,16,17)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYKRLGZRDUUHW-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1NC(=O)/C=C/C(=O)O)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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